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molecular formula C8H11N3 B8809380 2-(Azetidin-3-yl)-4-methylpyrimidine

2-(Azetidin-3-yl)-4-methylpyrimidine

Cat. No. B8809380
M. Wt: 149.19 g/mol
InChI Key: RDVZHTNFOGEUOV-UHFFFAOYSA-N
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Patent
US08618117B2

Procedure details

Compound P17 was prepared according to the general procedure for the synthesis of P12 described in Preparation 51, except that 2-chloro-4-methylpyrimidine (the synthesis of 2-chloro-4-methylpyrimidine is described by D. B. Harden & M. J. Mokrosz, J. Organic Chem., 1998, 53, 4137-4140) was used instead of 2-chloro-5-methylpyrimidine, to provide P17. Yield: 647 mg, 4.34 mmol, 87%. 1H NMR (400 MHz, CD3OD) δ 2.52 (s, 3H), 4.0 (m, 2H), 4.12 (m, 2H), 4.18 (m, 1H), 7.23 (d, J=5.4 Hz, 1H), 8.59 (d, J=5.4 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.ClC1[N:15]=[CH:14][C:13]([CH3:16])=CN=1>>[NH:15]1[CH2:14][CH:13]([C:2]2[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=2)[CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound P17 was prepared
CUSTOM
Type
CUSTOM
Details
according to the general procedure for the synthesis of P12
CUSTOM
Type
CUSTOM
Details
to provide P17

Outcomes

Product
Name
Type
Smiles
N1CC(C1)C1=NC=CC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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